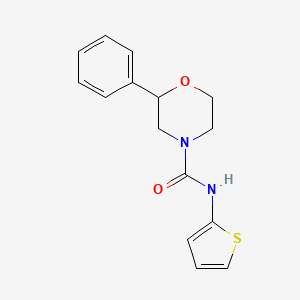

2-phenyl-N-(thiophen-2-yl)morpholine-4-carboxamide

Description

2-Phenyl-N-(thiophen-2-yl)morpholine-4-carboxamide is a synthetic small molecule featuring a morpholine ring substituted at the 2-position with a phenyl group and a thiophen-2-yl carboxamide moiety. The morpholine ring contributes to solubility and bioavailability, while the phenyl and thiophene groups may enhance target binding, particularly in anticancer or kinase inhibition applications (inferred from structural analogs in ).

Properties

IUPAC Name |

2-phenyl-N-thiophen-2-ylmorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-15(16-14-7-4-10-20-14)17-8-9-19-13(11-17)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAHCOUQFLOOLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)NC2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(thiophen-2-yl)morpholine-4-carboxamide typically involves the condensation of morpholine derivatives with thiophene and phenyl-substituted reagents. One common method is the reaction of morpholine-4-carboxylic acid with thiophene-2-amine and phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(thiophen-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity :

- Research indicates that 2-phenyl-N-(thiophen-2-yl)morpholine-4-carboxamide exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.

-

Anticancer Properties :

- The compound has been investigated for its ability to inhibit cancer cell proliferation. Notably, related thiophene carboxamide derivatives have shown significant activity against Hep3B liver cancer cells, with IC50 values indicating effective inhibition of cell growth. This positions it as a candidate for further development in cancer therapeutics.

-

Urease Inhibition :

- Another promising application involves targeting urease enzymes linked to bacterial infections. Compounds similar to this compound have exhibited remarkable inhibitory potential against urease, indicating its potential use in treating infections caused by urease-producing bacteria.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Formation of sulfoxides or sulfones.

- Reduction : Generation of thiol derivatives.

- Electrophilic Substitution : Leading to various substituted derivatives.

These reactions enable the development of novel compounds with potential applications in pharmaceuticals and materials science.

Materials Science

In the field of materials science, this compound is explored for its role in developing organic semiconductors. Its electronic properties make it suitable for applications in organic electronics, including solar cells and light-emitting diodes (LEDs).

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Thiophene-2-carboxamide | Contains a thiophene ring and carboxamide group | Simpler structure without morpholine component |

| Morpholine-4-carboxamide | Morpholine ring with a carboxamide group | Lacks the thiophene moiety |

| N-phenylmorpholine | Morpholine ring substituted with a phenyl group | Does not include the thiophene structure |

The unique combination of both morpholine and thiophene structures in this compound imparts distinct biological activities and therapeutic potential not present in simpler derivatives.

Case Studies and Research Findings

-

Anticancer Studies :

- Investigations into related thiophene carboxamide derivatives have shown their potential as biomimetics for known anticancer drugs. Modifications in the thiophene structure significantly enhance anticancer activity against various cancer cell lines.

-

Pharmacological Profiles :

- The interaction profiles of related compounds indicate their ability to modulate enzyme activities, suggesting therapeutic applications in treating inflammatory conditions and cancers.

-

Synthesis Techniques :

- Recent studies highlight innovative synthetic routes for creating this compound derivatives, emphasizing green chemistry approaches that offer environmentally friendly production methods.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(thiophen-2-yl)morpholine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene and phenyl groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

Table 1: Key Structural Analogues and Their Properties

Physicochemical and Crystallographic Insights

- Solubility and Stability : The morpholine ring improves water solubility (). Crystal structures (e.g., N-(4-Chlorophenyl)morpholine-4-carboxamide in ) reveal chair conformations and hydrogen-bonding networks critical for stability.

Biological Activity

2-Phenyl-N-(thiophen-2-yl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article synthesizes available research findings on its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a morpholine ring substituted with both phenyl and thiophene groups. This unique structure is believed to enhance its binding affinity to biological targets, making it a promising candidate for therapeutic applications.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : Thiophene derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. For instance, some thiophene derivatives have demonstrated IC50 values in the low micromolar range against these enzymes, suggesting a potential anti-inflammatory mechanism .

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties. Similar thiophene derivatives have shown effectiveness against various pathogens, indicating that this compound may also possess broad-spectrum antimicrobial activity .

Antimicrobial Properties

Research indicates that thiophene-based compounds often exhibit significant antimicrobial activity. For example, compounds with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus .

Anticancer Activity

The compound's anticancer potential has been explored through various studies. It is suggested that the morpholine and thiophene moieties contribute to its cytotoxic effects against cancer cell lines. In vitro studies have indicated that certain derivatives can induce apoptosis and cell cycle arrest in cancer cells, although specific data on this compound's efficacy is still emerging .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | TBD | Investigated for broad-spectrum activity |

| Thiophene Derivative A | COX Inhibition | 29.2 | Effective anti-inflammatory agent |

| Thiophene Derivative B | Antimicrobial | 6.0 | Strong against Staphylococcus aureus |

| Morpholine Derivative C | Cytotoxicity against cancer cells | 10.8 | Effective against Hep-G2 cell line |

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on thiophene derivatives demonstrated their effectiveness against various bacterial strains, providing evidence that structural components significantly influence their antimicrobial potency .

- Cytotoxicity Studies : In vitro evaluations of related compounds showed that modifications in the phenyl or thiophene groups could enhance cytotoxic effects against specific cancer cell lines, indicating a structure-activity relationship that warrants further exploration for this compound .

- In Vivo Anti-inflammatory Activity : Research has indicated that certain thiophene derivatives exhibit significant anti-inflammatory effects in animal models, suggesting potential therapeutic applications for conditions characterized by inflammation .

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-N-(thiophen-2-yl)morpholine-4-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling morpholine-4-carboxylic acid derivatives with functionalized aromatic/thiophene amines. A robust approach includes:

- Step 1: Activate the carboxyl group of morpholine-4-carboxylic acid using coupling agents like EDCI/HOBt in DMF under inert atmosphere .

- Step 2: React with 2-aminothiophene derivatives under controlled pH (pH 7–8) to avoid side reactions.

- Yield Optimization: Use column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) for purification. Yields >60% are achievable by maintaining stoichiometric excess of the amine (1.5–2.0 eq) and low temperatures (0–5°C) during coupling .

Q. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR in DMSO-d₆ to verify the presence of morpholine (δ 3.5–3.7 ppm, multiplet), thiophene (δ 6.8–7.2 ppm), and aromatic protons (δ 7.3–7.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 341.2) .

- Elemental Analysis: Match calculated vs. experimental values for C, H, N, S (±0.3% tolerance) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound?

Methodological Answer:

- X-ray Diffraction: Grow single crystals via slow evaporation in EtOAc/hexane (1:3). Use SHELXL-2018 for refinement, ensuring R-factor <0.05 .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···π, π–π stacking) to explain packing anomalies. For example, thiophene-morpholine dihedral angles may vary due to steric hindrance .

- Cross-Validation: Compare with DFT-optimized geometries (B3LYP/6-311G**) to identify computational vs. experimental deviations .

Q. What computational strategies are effective for predicting the electronic properties and binding affinities of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (e.g., 4.2 eV) using Gaussian09 with solvent correction (PCM model for DMSO). This predicts redox stability and charge-transfer behavior .

- Molecular Docking: Use AutoDock Vina to simulate binding to biological targets (e.g., kinase enzymes). Parameterize the thiophene ring as a hydrophobic moiety and morpholine as a hydrogen-bond acceptor .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess conformational flexibility in aqueous environments, focusing on morpholine-thiophene torsion angles .

Q. How can researchers address inconsistencies in biological activity data across studies?

Methodological Answer:

- Standardized Assays: Use cell lines (e.g., HEK293) with consistent passage numbers (<20) and ATP-based viability assays (e.g., CellTiter-Glo®). Normalize data to positive controls (e.g., doxorubicin) .

- SAR Analysis: Compare IC₅₀ values of analogs (e.g., replacing thiophene with pyridine) to identify critical pharmacophores. For example, thiophene substitution enhances logP but reduces solubility .

- Metabolic Stability: Perform microsomal assays (human liver microsomes, 1 mg/mL protein) to quantify CYP450-mediated degradation, which may explain variability in in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.